molecular formula C36H41NO12 B12692772 23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S CAS No. 172097-84-6

23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S

Cat. No.: B12692772
CAS No.: 172097-84-6
M. Wt: 679.7 g/mol
InChI Key: NXPZQJQDFPIWMS-KLTADECSSA-N
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Description

23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S is a complex organic compound with the molecular formula C36H41NO12 and a molecular weight of 679.7 . This compound is a derivative of rifamycin, a well-known antibiotic used to treat bacterial infections. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S has several scientific research applications, including:

    Chemistry: This compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.

    Biology: Researchers investigate its biological activity, particularly its potential as an antibiotic or antimicrobial agent.

    Medicine: The compound’s potential therapeutic applications are explored, including its efficacy against various bacterial infections.

    Industry: Its unique structure makes it a candidate for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S involves its interaction with bacterial enzymes and cellular pathways. The compound likely inhibits bacterial RNA synthesis by binding to the bacterial RNA polymerase, similar to other rifamycin derivatives . This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death.

Comparison with Similar Compounds

23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can be compared to other rifamycin derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and chemical properties compared to other rifamycin derivatives.

Properties

CAS No.

172097-84-6

Molecular Formula

C36H41NO12

Molecular Weight

679.7 g/mol

IUPAC Name

[(2E,4R,5R,6S,8R,9S,10S,11E,13Z)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-9-hydroxy-4,6,8,10,14-pentamethyl-1,7,15-trioxopentadeca-2,11,13-trien-5-yl] acetate

InChI

InChI=1S/C36H41NO12/c1-16(28(41)19(4)29(42)20(5)32(48-22(7)39)17(2)13-10-14-38)11-9-12-18(3)35(46)37-23-15-24(40)25-26(31(23)44)30(43)21(6)33-27(25)34(45)36(8,47)49-33/h9-17,19-20,28,32,41,43,47H,1-8H3,(H,37,46)/b11-9+,13-10+,18-12-/t16-,17+,19+,20+,28-,32+,36-/m0/s1

InChI Key

NXPZQJQDFPIWMS-KLTADECSSA-N

Isomeric SMILES

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)C(=O)[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)O)/C)C3=C1O[C@](C3=O)(C)O)O

Canonical SMILES

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(=O)C(C)C(C(C)C=CC=O)OC(=O)C)O)C)C3=C1OC(C3=O)(C)O)O

Origin of Product

United States

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